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Compound of Interest

Compound Name: 2-Amino-3-bromopyridine

Cat. No.: B076627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-3-
bromopyridine, a key intermediate in pharmaceutical synthesis. The document outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supported by detailed experimental protocols for acquiring this information.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-3-bromopyridine,

providing a comprehensive reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Amino-3-bromopyridine is expected to show three distinct signals

in the aromatic region corresponding to the three protons on the pyridine ring, and a broad

signal for the amino protons. The chemical shifts are influenced by the electron-donating amino

group and the electron-withdrawing bromine atom.
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~7.85 dd J = ~4.8, ~1.8 H-6

~7.40 dd J = ~7.8, ~1.8 H-4

~6.70 dd J = ~7.8, ~4.8 H-5

~5.0 (broad s) s - NH₂

Note: Predicted data based on analysis of similar compounds. Actual experimental values may

vary.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 2-Amino-3-bromopyridine will exhibit five signals

corresponding to the five carbon atoms of the pyridine ring.

Chemical Shift (δ) (ppm) Assignment

~158.0 C-2

~148.5 C-6

~140.0 C-4

~115.0 C-5

~108.0 C-3

Note: Predicted data based on analysis of similar compounds. Actual experimental values may

vary.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-3-bromopyridine will display characteristic absorption bands

corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring,

C=C and C=N stretching of the pyridine ring, and the C-Br stretching.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3450 - 3300 N-H
Asymmetric and symmetric

stretching

3100 - 3000 C-H (aromatic) Stretching

1620 - 1580 C=C, C=N Ring stretching

1500 - 1400 C=C, C=N Ring stretching

1100 - 1000 C-Br Stretching

Mass Spectrometry (MS)
The mass spectrum of 2-Amino-3-bromopyridine will show a characteristic molecular ion

peak. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal

intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[1] The

fragmentation pattern will involve the loss of bromine and other characteristic fragments.

m/z Relative Intensity (%) Assignment

173/175 ~100 [M]⁺ (Molecular ion)

94 Major [M - Br]⁺

67 Major [C₄H₃N]⁺

Note: Predicted fragmentation pattern based on typical behavior of similar compounds.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 2-Amino-3-
bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Amino-3-bromopyridine.

Materials and Equipment:
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2-Amino-3-bromopyridine

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Amino-3-bromopyridine for ¹H NMR

analysis or 20-30 mg for ¹³C NMR analysis.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean vial.

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of TMS as an internal standard.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater

number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants for structural

assignment.

Infrared (IR) Spectroscopy
Objective: To obtain a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of solid

2-Amino-3-bromopyridine.

Materials and Equipment:

2-Amino-3-bromopyridine

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

Spatula

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR crystal.

Sample Analysis:

Place a small amount of solid 2-Amino-3-bromopyridine onto the center of the ATR

crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.
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Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Data Processing:

The acquired spectrum will be automatically ratioed against the background spectrum.

Identify and label the major absorption peaks.

Assign the characteristic peaks to their corresponding functional groups.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 2-Amino-3-bromopyridine to determine its

molecular weight and fragmentation pattern.

Materials and Equipment:

2-Amino-3-bromopyridine

Gas Chromatograph-Mass Spectrometer (GC-MS)

Suitable solvent (e.g., methanol, dichloromethane)

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-Amino-3-bromopyridine in a suitable volatile solvent.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

The sample is vaporized and separated on the GC column before entering the mass

spectrometer.

The mass spectrometer is typically operated in electron ionization (EI) mode.
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Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

Data Analysis:

Identify the molecular ion peaks ([M]⁺), noting the characteristic isotopic pattern of

bromine.

Analyze the major fragment ions and propose fragmentation pathways to confirm the

structure.

Logical Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-3-bromopyridine, highlighting the relationship between the different analytical

techniques and the information they provide for structural elucidation.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation

2-Amino-3-bromopyridine

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(GC-MS)

Chemical Shifts
Coupling Constants

Carbon Skeleton

Functional Groups

Molecular Weight
Fragmentation Pattern

Confirmed Structure of
2-Amino-3-bromopyridine

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Amino-3-bromopyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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